molecular formula C11H10O3 B3046078 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid CAS No. 119034-95-6

6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid

Cat. No. B3046078
M. Wt: 190.19 g/mol
InChI Key: JUOQJEVXDJHPEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04880809

Procedure details

An aqueous solution (10 ml) of sodium hydroxide (3 g) is added to a solution of methyl ester of 6-benzyloxy-1-hydroxy-1,2,3,4-tetrahydro-2-naphthoic acid (1 g) dissolved in methanol (80 ml) and the mixture is left standing. After 30 minutes, the mixture is concentrated under reduced pressure. Water (50 ml) is added to the mixture, and then precipitating crystals are collected by filtration. The crystals are washed with water and acetone. The crystals (0.9 g) is added to a mixture of methanol (75 ml), water (25 ml) and 10% palladium carbon (50% water-content) (1 g). The mixture is catalytically hydrogenated at room temperature under atomospheric pressure of hydrogen gas. After hydrogen absorption has ceased, the catalyst is filtered off, and the filtrate is concentrated under reduced pressure. To the residue are added dioxane (30 ml), concentrated hydrochloric acid (2 ml) and water (10 ml), and the mixture is left standing at room temperature for one hour. The resultant is concentrated under reduced pressure. The precipitating crystals are treated with water (10 ml) and collected by filtration to give 7-hydroxy-1,2-dihydro-3-naphthoic acid (0.4 g) as colorless prisms, m.p. 195°-197° C.
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-benzyloxy-1-hydroxy-1,2,3,4-tetrahydro-2-naphthoic acid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([O:10][C:11]1[CH:12]=[C:13]2[C:18](=[CH:19][CH:20]=1)[CH:17](O)[CH:16]([C:22]([OH:24])=[O:23])[CH2:15][CH2:14]2)C1C=CC=CC=1>CO>[OH:10][C:11]1[CH:12]=[C:13]2[C:18]([CH:17]=[C:16]([C:22]([OH:24])=[O:23])[CH2:15][CH2:14]2)=[CH:19][CH:20]=1 |f:0.1|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
6-benzyloxy-1-hydroxy-1,2,3,4-tetrahydro-2-naphthoic acid
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C2CCC(C(C2=CC1)O)C(=O)O
Step Two
Name
Quantity
80 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture is left
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Water (50 ml) is added to the mixture
CUSTOM
Type
CUSTOM
Details
precipitating crystals
FILTRATION
Type
FILTRATION
Details
are collected by filtration
WASH
Type
WASH
Details
The crystals are washed with water and acetone
ADDITION
Type
ADDITION
Details
The crystals (0.9 g) is added to a mixture of methanol (75 ml), water (25 ml) and 10% palladium carbon (50% water-content) (1 g)
CUSTOM
Type
CUSTOM
Details
is catalytically hydrogenated at room temperature under atomospheric pressure of hydrogen gas
CUSTOM
Type
CUSTOM
Details
After hydrogen absorption
FILTRATION
Type
FILTRATION
Details
the catalyst is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue are added dioxane (30 ml), concentrated hydrochloric acid (2 ml) and water (10 ml)
WAIT
Type
WAIT
Details
the mixture is left
WAIT
Type
WAIT
Details
standing at room temperature for one hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The resultant is concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The precipitating crystals are treated with water (10 ml)
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1=CC=C2C=C(CCC2=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: CALCULATEDPERCENTYIELD 62.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.